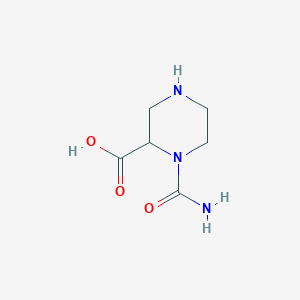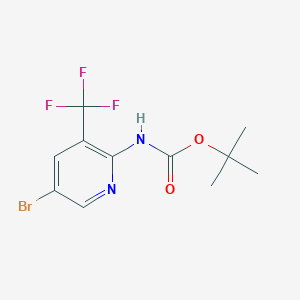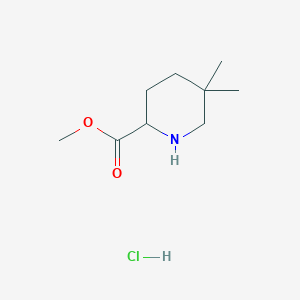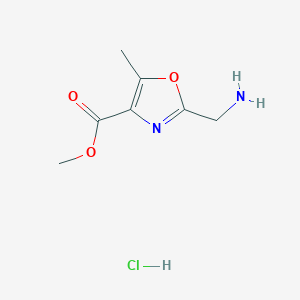
(S)-2-(((Benzyloxy)carbonyl)amino)hex-5-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-(((Benzyloxy)carbonyl)amino)hex-5-enoic acid is a chiral compound with potential applications in various fields of chemistry and biology. It is characterized by the presence of a benzyloxycarbonyl group, an amino group, and a hex-5-enoic acid moiety. The compound’s stereochemistry is denoted by the (S)-configuration, indicating the specific spatial arrangement of its atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(((Benzyloxy)carbonyl)amino)hex-5-enoic acid typically involves the following steps:
Protection of the amino group: The amino group is protected using a benzyloxycarbonyl (Cbz) group to prevent unwanted reactions during subsequent steps.
Formation of the hex-5-enoic acid moiety: This can be achieved through malonic ester synthesis, where malonic ester is alkylated with an appropriate alkyl halide, followed by decarboxylation to yield hex-5-enoic acid.
Coupling reaction: The protected amino group is then coupled with the hex-5-enoic acid moiety using standard peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated peptide synthesizers and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as HPLC (high-performance liquid chromatography) can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-(((Benzyloxy)carbonyl)amino)hex-5-enoic acid can undergo various chemical reactions, including:
Oxidation: The double bond in the hex-5-enoic acid moiety can be oxidized to form epoxides or diols.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The benzyloxycarbonyl group can be removed through hydrogenolysis using palladium on carbon (Pd/C) as a catalyst.
Common Reagents and Conditions
Oxidation: m-CPBA (meta-chloroperoxybenzoic acid) for epoxidation.
Reduction: LiAlH4 for carboxylic acid reduction.
Substitution: Pd/C for hydrogenolysis of the benzyloxycarbonyl group.
Major Products Formed
Epoxides: and from oxidation reactions.
Alcohols: from reduction reactions.
Free amines: from substitution reactions.
Aplicaciones Científicas De Investigación
(S)-2-(((Benzyloxy)carbonyl)amino)hex-5-enoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.
Biology: Employed in the study of enzyme-substrate interactions and protein engineering.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (S)-2-(((Benzyloxy)carbonyl)amino)hex-5-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can act as a protecting group, allowing selective reactions to occur at other functional groups. The hex-5-enoic acid moiety can participate in various biochemical pathways, influencing cellular processes and metabolic activities.
Comparación Con Compuestos Similares
Similar Compounds
(S)-3-((tert-Butoxycarbonyl)amino)hex-5-enoic acid: Similar in structure but with a tert-butoxycarbonyl (Boc) protecting group instead of a benzyloxycarbonyl group.
®-3-((tert-Butoxycarbonyl)amino)hex-5-enoic acid: The enantiomer of (S)-3-((tert-Butoxycarbonyl)amino)hex-5-enoic acid, differing in stereochemistry.
Uniqueness
(S)-2-(((Benzyloxy)carbonyl)amino)hex-5-enoic acid is unique due to its specific stereochemistry and the presence of the benzyloxycarbonyl protecting group, which provides distinct reactivity and stability compared to similar compounds with different protecting groups.
Propiedades
Fórmula molecular |
C14H17NO4 |
|---|---|
Peso molecular |
263.29 g/mol |
Nombre IUPAC |
(2S)-2-(phenylmethoxycarbonylamino)hex-5-enoic acid |
InChI |
InChI=1S/C14H17NO4/c1-2-3-9-12(13(16)17)15-14(18)19-10-11-7-5-4-6-8-11/h2,4-8,12H,1,3,9-10H2,(H,15,18)(H,16,17)/t12-/m0/s1 |
Clave InChI |
MKXMRDWNZNDNDE-LBPRGKRZSA-N |
SMILES isomérico |
C=CCC[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1 |
SMILES canónico |
C=CCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![2-[4-Chloro-2-(difluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13510805.png)




